1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine
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Overview
Description
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It is suggested that the compound might interact with its targets through the nitrogen atom .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have shown inhibitory effects on certain reactions .
Action Environment
Similar compounds have shown different reactivity under varying conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Catalysts: Phosphorus oxychloride acts as a catalyst and dehydrating agent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar reactivity and biological activities.
Uniqueness
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is unique due to the combination of the thiadiazole and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-9-5-2-6-10-17)13-12(15-16-19-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVQYKDUUKQHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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